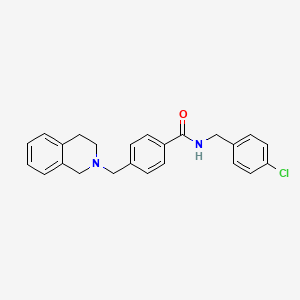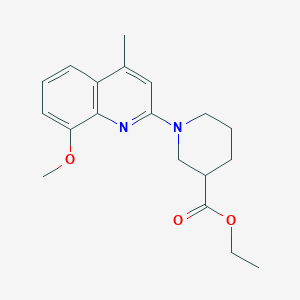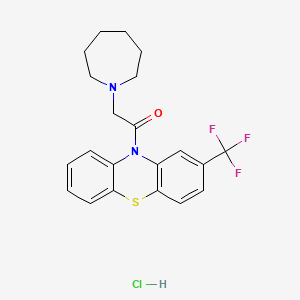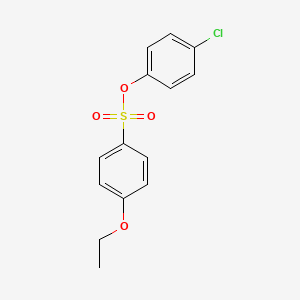![molecular formula C17H27NO2 B4881800 4-[5-(2,5-dimethylphenoxy)pentyl]morpholine](/img/structure/B4881800.png)
4-[5-(2,5-dimethylphenoxy)pentyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(2,5-dimethylphenoxy)pentyl]morpholine, also known as SR-9011, is a synthetic compound developed as a selective androgen receptor modulator (SARM). It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, sports, and agriculture.
Mecanismo De Acción
4-[5-(2,5-dimethylphenoxy)pentyl]morpholine works by selectively binding to androgen receptors in the body, which are responsible for regulating muscle growth and development. It stimulates the production of proteins that are involved in muscle building and reduces the breakdown of proteins that are involved in muscle breakdown. This results in an overall increase in muscle mass and strength.
Biochemical and Physiological Effects:
4-[5-(2,5-dimethylphenoxy)pentyl]morpholine has been shown to have a variety of biochemical and physiological effects. It increases muscle mass, strength, and endurance, and reduces fat mass. It also improves bone density and reduces the risk of fractures. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[5-(2,5-dimethylphenoxy)pentyl]morpholine for lab experiments is its high selectivity for androgen receptors, which reduces the risk of off-target effects. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the main limitations is the lack of long-term safety data, which may limit its potential applications in humans.
Direcciones Futuras
There are several potential future directions for research on 4-[5-(2,5-dimethylphenoxy)pentyl]morpholine. One area of interest is the development of more selective and potent SARMs for use in medicine and sports. Another area of interest is the investigation of the long-term safety and efficacy of 4-[5-(2,5-dimethylphenoxy)pentyl]morpholine in humans. Additionally, there is potential for the development of novel applications in agriculture, such as improving animal growth and meat quality. Overall, 4-[5-(2,5-dimethylphenoxy)pentyl]morpholine has shown great potential as a versatile compound with a wide range of applications in various fields.
Métodos De Síntesis
4-[5-(2,5-dimethylphenoxy)pentyl]morpholine is synthesized using a multi-step process involving the reaction of morpholine with 5-bromo-2,5-dimethylphenol and 1-bromo-4-pentene. The final product is purified using column chromatography and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry.
Aplicaciones Científicas De Investigación
4-[5-(2,5-dimethylphenoxy)pentyl]morpholine has been extensively studied for its potential applications in various fields. In medicine, it has shown promising results in the treatment of muscle wasting, osteoporosis, and other conditions associated with muscle loss. In sports, it has been used as a performance-enhancing drug due to its ability to increase muscle mass and strength. In agriculture, it has been used to improve animal growth and meat quality.
Propiedades
IUPAC Name |
4-[5-(2,5-dimethylphenoxy)pentyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-15-6-7-16(2)17(14-15)20-11-5-3-4-8-18-9-12-19-13-10-18/h6-7,14H,3-5,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDRFUIMEXWPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(2,5-Dimethylphenoxy)pentyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]morpholine](/img/structure/B4881721.png)

![5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881732.png)

![tert-butyl [1-(4-methylbenzyl)-4-piperidinyl]carbamate](/img/structure/B4881740.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881751.png)
![(3aS*,6aR*)-5-(4,6-dimethyl-2-pyrimidinyl)-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4881765.png)



![2,2-dimethyl-5-(pentafluorophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4881791.png)
![(1-benzyl-4-piperidinyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B4881792.png)

![2-[(4-chlorobenzyl)thio]-N-isobutylacetamide](/img/structure/B4881809.png)